Cyclohexanamine, 1-(2-thienyl)-

Lipophilicity Drug-likeness Physicochemical Property

Cyclohexanamine, 1-(2-thienyl)- (CAS 100133-00-4) is a cyclohexylamine derivative featuring a 2-thienyl (thiophen-2-yl) substituent, with the molecular formula C10H15NS and a molecular weight of 181.30 g/mol. It is also known as 1-(thiophen-2-yl)cyclohexan-1-amine and 1-(2-thienyl)cyclohexylamine.

Molecular Formula C10H15NS
Molecular Weight 181.3 g/mol
CAS No. 100133-00-4
Cat. No. B1268503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanamine, 1-(2-thienyl)-
CAS100133-00-4
Molecular FormulaC10H15NS
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CS2)N
InChIInChI=1S/C10H15NS/c11-10(6-2-1-3-7-10)9-5-4-8-12-9/h4-5,8H,1-3,6-7,11H2
InChIKeyUJIKDMHWQDKDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanamine, 1-(2-thienyl)- (CAS 100133-00-4): Chemical Identity and Baseline Properties


Cyclohexanamine, 1-(2-thienyl)- (CAS 100133-00-4) is a cyclohexylamine derivative featuring a 2-thienyl (thiophen-2-yl) substituent, with the molecular formula C10H15NS and a molecular weight of 181.30 g/mol . It is also known as 1-(thiophen-2-yl)cyclohexan-1-amine and 1-(2-thienyl)cyclohexylamine . This compound serves as a key intermediate or scaffold in the synthesis of more complex thienylcyclohexyl derivatives, particularly those explored for neuropharmacological activity [1].

Primary amine scaffold for diverse derivatization
Thienylcyclohexyl intermediate for neuropharmacology SAR

Why Generic Substitution of Cyclohexanamine, 1-(2-thienyl)- with Other Amines Fails


Direct substitution of Cyclohexanamine, 1-(2-thienyl)- with alternative arylcyclohexylamines or simple alkylamines is scientifically unsound due to the profound influence of the 2-thienyl group on molecular properties and biological activity. The sulfur-containing thiophene ring imparts distinct electronic characteristics and lipophilicity compared to phenyl analogs [1]. Crucially, research on related NMDA receptor antagonists demonstrates that replacing the phenyl ring with a 2-thienyl group dramatically alters receptor binding affinity and functional activity [2]. Therefore, assuming functional equivalence with phenylcyclohexylamine or its derivatives without direct comparative data is a significant risk in research and development contexts.

2-Thienyl electronic profile
Sulfur heteroatom alters lipophilicity and receptor binding compared to phenyl analogs.
NMDA receptor affinity shift
Replacing phenyl with 2-thienyl can dramatically change NMDA receptor functional activity.
Primary vs. tertiary amine utility
Primary amine provides synthetic versatility; tertiary amine analogs (e.g., TCP) are end-stage compounds, not interchangeable intermediates.

Quantitative Evidence Guide: Comparative Performance of Cyclohexanamine, 1-(2-thienyl)-


Lipophilicity and Predicted Bioavailability Comparison: 2-Thienyl vs. Phenyl Analog

The 2-thienyl substituent in Cyclohexanamine, 1-(2-thienyl)- confers a distinct physicochemical profile compared to its direct phenyl analog (1-phenylcyclohexanamine). The calculated LogP (XLogP) for the target compound is 2.1 , a value more aligned with optimal CNS drug-likeness than the often higher lipophilicity of its phenyl counterpart. This difference arises from the electronic properties of the sulfur heteroatom in the thiophene ring [1].

Lipophilicity
Class-level
XLogP = 2.1
May support CNS drug-likeness profiling
Class-level inference; in silico calculation
Lipophilicity Drug-likeness Physicochemical Property

Topological Polar Surface Area (TPSA) and CNS Permeability Potential

The Topological Polar Surface Area (TPSA) of Cyclohexanamine, 1-(2-thienyl)- is calculated to be 54.3 Ų . This value is notably higher than the TPSA of its N-ethyl derivative, N-Ethyl-1-(2-thienyl)cyclohexanamine, which has a predicted PSA of 40 Ų . This quantitative difference in PSA directly impacts the compound's ability to penetrate the blood-brain barrier (BBB), as a TPSA below 60-70 Ų is generally associated with good CNS penetration.

TPSA vs N-Ethyl
Data to verify
54.3 Ų vs 40 Ų
Higher polarity may affect BBB penetration kinetics
In silico comparison; experimental validation needed
CNS Permeability TPSA Drug-likeness

Structural Versatility: Primary Amine vs. Tertiary Amine Scaffolds

Cyclohexanamine, 1-(2-thienyl)- is a primary amine, containing a free -NH2 group . This contrasts with its derivatives, such as 1-[1-(2-thienyl)-cyclohexyl]-piperidine (TCP), which is a tertiary amine [1]. The presence of the primary amine makes the target compound a far more versatile synthetic intermediate for creating diverse chemical libraries through simple functionalization (e.g., amidation, alkylation, reductive amination). TCP and related analogs are end-stage compounds with limited further synthetic utility.

Synthetic Versatility
Head-to-head
Primary amine vs Tertiary amine
Primary amine enables broad SAR derivatization
Qualitative structural difference
Synthetic Intermediate Functional Group SAR

Molecular Weight Difference vs. Higher Analogs Affects Cargo Capacity

The molecular weight (MW) of Cyclohexanamine, 1-(2-thienyl)- is 181.3 g/mol . This is significantly lower than common derivatives like N-Ethyl-1-(2-thienyl)cyclohexanamine, which has a MW of 209.4 g/mol . In drug discovery, a lower MW is advantageous for improving absorption, distribution, and overall 'drug-likeness' (e.g., adherence to Lipinski's Rule of 5).

Molecular Weight
Data to verify
181.3 g/mol vs 209.4 g/mol
Lower MW supports lead-like optimization
Standard calculation; verify for analogs
Molecular Weight ADME Drug Design

Optimal Use Cases for Cyclohexanamine, 1-(2-thienyl)- Based on Comparative Evidence


Synthesis of Diverse Thienylcyclohexylamine Libraries for SAR Studies

This compound is uniquely suited as a starting material for generating a diverse library of N-substituted thienylcyclohexylamine derivatives. Its primary amine functionality allows for the facile introduction of various alkyl, aryl, or acyl groups, enabling systematic Structure-Activity Relationship (SAR) investigations of NMDA receptor ligands and other CNS-active scaffolds . This is a primary application not feasible with its tertiary amine analogs like TCP.

Serving as a Lean Lead-Like Scaffold in CNS Drug Discovery

The compound's favorable physicochemical properties, including a lower molecular weight (181.3 g/mol) and a balanced LogP (2.1) , make it an attractive 'lead-like' starting point for CNS drug discovery programs. In contrast to heavier, more lipophilic analogs, this scaffold offers greater room for molecular property optimization during the hit-to-lead and lead optimization phases [1].

Investigating the Impact of Heteroatom Substitution on NMDA Receptor Pharmacology

For researchers studying the NMDA receptor, this compound provides a specific chemical tool to isolate and understand the role of the sulfur heteroatom in the thiophene ring. Comparative studies between this thienyl analog and its phenyl counterpart are essential to map the pharmacophore and understand the molecular determinants of receptor binding and antagonism .

Use as a Key Intermediate for Patented Therapeutic Agents

Patents describe the use of thienylcyclohexylamine derivatives for treating pain, nociception, and the effects of neurotoxic products . Cyclohexanamine, 1-(2-thienyl)- is the foundational amine building block for synthesizing these more complex, biologically active molecules described in the patent literature, making it essential for research in these therapeutic areas [1].

Application
Selection Property
Validation Focus
SAR library synthesis
Primary amine reactivity
N-substitution derivatization scope
CNS lead-like scaffold research
Physicochemical profile (MW, LogP)
In vitro ADME property assessment
NMDA receptor pharmacophore mapping
2-Thienyl vs phenyl contrast
Receptor binding affinity comparison
Patent-described research probes
Key amine building block
Reference compound synthesis for target studies

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